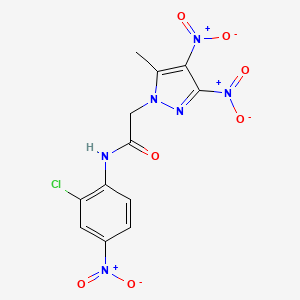
N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide: is a synthetic organic compound characterized by its complex structure, which includes a chlorinated nitrophenyl group and a dinitropyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is as follows:
Nitration: The starting material, 2-chloro-4-nitroaniline, undergoes nitration to introduce the nitro group.
Acylation: The nitrated product is then acylated with 2-chloroacetyl chloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 5-methyl-3,4-dinitropyrazole to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide: can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of nitro groups suggests potential involvement in redox reactions, while the pyrazole ring may contribute to binding interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-(3,4-dinitro-1H-pyrazol-1-yl)acetamide
- N-(2-chloro-4-nitrophenyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide
Uniqueness
N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide: is unique due to the presence of both a chlorinated nitrophenyl group and a dinitropyrazolyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9ClN6O7 |
|---|---|
Molecular Weight |
384.69 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H9ClN6O7/c1-6-11(18(23)24)12(19(25)26)15-16(6)5-10(20)14-9-3-2-7(17(21)22)4-8(9)13/h2-4H,5H2,1H3,(H,14,20) |
InChI Key |
LYRGJXAWEONRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B11700324.png)
![butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate](/img/structure/B11700327.png)
![(3E)-1-(4-chlorophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11700337.png)
![(Z)-[3-(4-methylphenyl)-2-oxo-5-pyridin-1-ium-1-ylimidazol-4-ylidene]methanolate](/img/structure/B11700342.png)
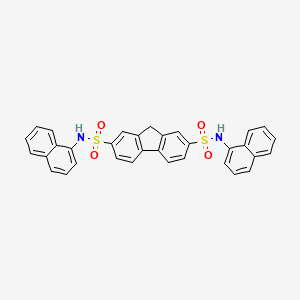
![N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11700353.png)
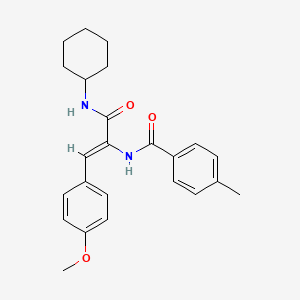
![2-[1-(1H-benzimidazol-2-yl)-3-(3,5-dimethylphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B11700366.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700380.png)
![Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11700387.png)
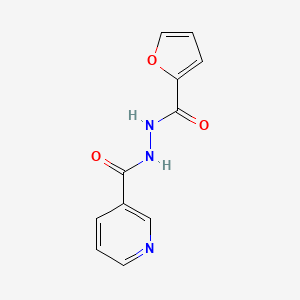
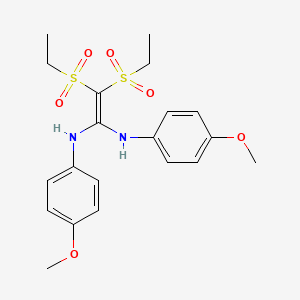
![2-{[(4'-nitrobiphenyl-4-yl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11700399.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11700406.png)
